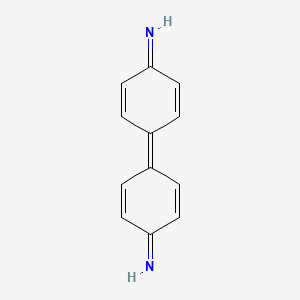

Benzidinediimine

Descripción

Historical Context of Its Discovery and Initial Chemical Investigations

The conceptualization of benzidinediimine as a chemical entity dates back to the early 20th century. In 1904, the pioneering work of Richard Willstätter and his student, Kalb, on the oxidation of benzidine (B372746) led them to propose the existence of a diimine intermediate. nih.gov Their investigations into the oxidation of benzidine with lead dioxide suggested the formation of this transient species en route to the final product, azobenzidine. nih.gov

Decades later, in a significant advancement, Hunig and Richters successfully isolated the dark yellow-colored diperchlorate salt of the diprotonated diimine dication. nih.gov This was achieved through the oxidation of benzidine using sodium dichromate in a perchloric acid solution, providing concrete evidence for the existence of the this compound structure. nih.gov Early electrochemical studies on benzidine oxidation also contributed to the understanding of its formation, with potentiometric titrations suggesting that the oxidation proceeds via a radical intermediate, a precursor to the diimine. nih.gov

Significance as a Reactive Intermediate in Aromatic Diamine Chemistry

This compound is recognized as a key reactive intermediate in the oxidation of benzidine. nih.gov Its formation represents a two-electron oxidation step, and its electrophilic nature dictates its subsequent chemical behavior. This high reactivity is central to its role in various chemical and biological processes.

One of the most significant aspects of this compound's reactivity is its involvement in the peroxidase-catalyzed oxidation of benzidine. This process is biologically relevant as it is thought to be the mechanism by which benzidine binds to DNA, a critical step in its carcinogenic activity. nih.govnih.gov The diimine, being a reactive electrophile, readily interacts with biological nucleophiles. nih.gov

Furthermore, this compound can engage with unoxidized benzidine to form a dimeric charge-transfer complex. nih.gov This complex exists in equilibrium with the cation radical of benzidine. nih.gov The formation of such charge-transfer complexes is a characteristic feature of the chemistry of oxidized aromatic diamines and influences the reaction pathways and products. Studies have also shown that this compound readily reacts with phenolic compounds to form adducts, a reaction that may represent a detoxification pathway by intercepting the reactive intermediate. researchgate.net

The table below summarizes key properties and characteristics of this compound as a reactive intermediate.

| Property | Description |

| Formation | Two-electron oxidation product of benzidine. |

| Reactivity | Highly reactive electrophile. |

| Biological Significance | Implicated in the peroxidase-mediated binding of benzidine to DNA. |

| Complex Formation | Forms a charge-transfer complex with benzidine. |

| Reaction with Nucleophiles | Readily reacts with phenols and other nucleophiles. |

Scope and Contemporary Research Trajectories

Modern research continues to explore the chemistry and application of this compound, particularly in the field of materials science. A significant contemporary research trajectory involves the synthesis of oligomers and polymers containing this compound units. nih.gov The oxidative condensation of benzidine can be controlled to produce dimers, trimers, and polymers where the this compound structure is a repeating unit. nih.gov

These materials exhibit noteworthy properties, including high thermostability. nih.gov Thermogravimetric analysis of polymers containing this compound units has shown that they are stable at high temperatures, with decomposition often beginning above 300°C. nih.gov Furthermore, these polymers display semiconductor properties, and their electrical conductivity can be significantly increased through doping. nih.gov For instance, doping with iodine has been shown to increase the conductivity of these polymers by several orders of magnitude, reaching up to 10⁻⁴ S/cm. nih.gov This positions them as promising materials for applications in electronics and advanced materials.

The ongoing investigation into this compound and its derivatives continues to broaden our understanding of reactive intermediates and paves the way for the development of novel functional materials with tailored properties.

Structure

3D Structure

Propiedades

Número CAS |

6050-16-4 |

|---|---|

Fórmula molecular |

C12H10N2 |

Peso molecular |

182.22 g/mol |

Nombre IUPAC |

4-(4-iminocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-imine |

InChI |

InChI=1S/C12H10N2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H |

Clave InChI |

OAPDFXXWYYMLSW-UHFFFAOYSA-N |

SMILES |

C1=CC(=N)C=CC1=C2C=CC(=N)C=C2 |

SMILES canónico |

C1=CC(=N)C=CC1=C2C=CC(=N)C=C2 |

Sinónimos |

enzidine-4,4'-diimine benzidinediimine |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry

Oxidative Generation of Benzidinediimine from Benzidine (B372746) and Related Precursors

The generation of this compound hinges on the two-electron oxidation of benzidine. This process proceeds via a radical cation intermediate, which can be detected by electron spin resonance, before forming the diimine product. nih.gov The stability and subsequent reactivity of the generated this compound are highly dependent on the chosen synthetic route.

Chemical oxidation provides a direct route to this compound and its derivatives. Among various oxidizing agents, peroxydisulfates are commonly employed. The oxidative condensation of benzidine using potassium peroxydisulfate (B1198043) in an acetic acid medium has been shown to be an effective method for synthesizing not only the monomeric diimine but also oligomeric and polymeric structures. mdpi.comnih.gov

Research has demonstrated that by carefully controlling the molar ratio of the monomer (benzidine) to the oxidant (potassium peroxydisulfate), it is possible to selectively synthesize dimers, trimers, and polymers containing this compound units. mdpi.comsciencegate.appresearchgate.net This control allows for the targeted creation of materials with varying chain lengths. researchgate.net The reaction mechanism involves the initial formation of a benzidine radical cation, which can then couple and undergo further oxidation. researchgate.net The kinetics of benzidine oxidation with peroxydisulfate in aqueous media have been studied, revealing that the rapid formation of benzidine diradical cations is followed by a slow decay process that obeys first-order kinetics. researchgate.net

| Oxidant | Precursor | Medium | Monomer:Oxidant Molar Ratio | Product | Source(s) |

| Potassium Peroxydisulfate | Benzidine | Acetic Acid | 1:0.4 | Benzidine Dimer (Bz-II) | mdpi.com, researchgate.net |

| Potassium Peroxydisulfate | Benzidine | Acetic Acid | 1:0.6 | Benzidine Trimer (Bz-III) | mdpi.com, researchgate.net |

| Potassium Peroxydisulfate | Benzidine | Acetic Acid | 1:0.8 | Polybenzidine | mdpi.com, researchgate.net |

| Peroxydisulphate Ions | Benzidine | Aqueous | - | Benzidine mono- and diradical cations | researchgate.net |

Table 1: Summary of research findings on the chemical oxidative condensation of benzidine using potassium peroxydisulfate.

Enzymatic systems offer a high degree of specificity for the oxidation of benzidine. Peroxidases, in particular, are well-documented catalysts for this transformation, generating reactive electrophiles. nih.govosti.gov Various enzymes, including horseradish peroxidase, prostaglandin (B15479496) H synthase, laccase, and lipoxygenase, can catalyze the oxidation of benzidine to this compound. nih.govresearchgate.netcdc.govnih.gov

The enzymatic oxidation of benzidine can be mediated by enzymes from fungi, such as Trametes versicolor, which contain laccases and Manganese Peroxidase (MnP). researchgate.net These enzymes have oxidation potentials sufficient to oxidize benzidine to what is proposed to be 1,1'-bi(cyclohexa-2,5-diene)-4,4´-diimine. researchgate.net The extent of this oxidation is dependent on the concentration of laccase activity. researchgate.net

Lipoxygenase (LOX) has also been shown to oxidize benzidine to benzidine diimine in the presence of hydrogen peroxide. nih.govresearcher.life Interestingly, this process can be significantly accelerated by "shuttle oxidants." For instance, the chlorpromazine (B137089) cation radical, generated by lipoxygenase, can trigger a rapid oxidation of benzidine, resulting in a 42-fold stimulation in the reaction rate under specific experimental conditions. nih.govresearcher.life

| Enzyme System | Precursor | Conditions | Key Findings | Source(s) |

| Laccase / MnP (T. versicolor) | Benzidine | pH 5, room temp. | 92.35% oxidation after 30 min with 1.04 laccase activity units per mg of benzidine. | researchgate.net |

| Soybean Lipoxygenase (SLO) | Benzidine | pH dependent | Reaction stimulated 42-fold by chlorpromazine cation radical. | researcher.life, nih.gov |

| Human Term Placental Lipoxygenase (HTPLO) | Benzidine | In vitro | Displays a similar stimulatory response in the presence of chlorpromazine. | researcher.life, nih.gov |

| Prostaglandin H Synthase | Benzidine | In vitro | Catalyzes the activation of benzidine to reactive intermediates like this compound. | cdc.gov |

Table 2: Selected research findings on the enzymatic oxidation of benzidine.

Synthesis of this compound Analogues and Structurally Related Derivatives

The synthesis of analogues and derivatives of this compound primarily involves the controlled oxidative condensation of benzidine or its substituted precursors. As established in the chemical oxidation routes, varying the reaction stoichiometry can lead to the formation of well-defined oligomers, such as dimers and trimers, which can be considered structural analogues of the monomeric diimine. mdpi.comnih.gov

The structure of the resulting polymer from oxidative condensation is composed of a sequence of this compound and diphenylene units, capped with amino end groups. mdpi.comsciencegate.app This demonstrates that the polymerization process involves not just the formation of diimine linkages but also ammonia (B1221849) elimination, leading to a complex polymer structure. mdpi.com This methodology appears to be a general approach for synthesizing polymers that feature a sequence of aromatic diimine and arylene units. nih.govsciencegate.app The synthesis of benzimidazole (B57391) derivatives, while involving a different heterocyclic ring system, often starts from related aromatic diamine precursors, highlighting the versatility of these building blocks in creating a wide range of compounds. nih.govmdpi.comorganic-chemistry.orgnih.gov

Optimization of Reaction Conditions for Controlled Preparative Scale Synthesis

Controlling the synthesis of this compound, especially on a preparative scale, requires careful optimization of reaction conditions to maximize yield, ensure product purity, and achieve selectivity for the desired product (monomer, oligomer, or polymer). sepscience.commdpi.com Key parameters that influence the outcome of the oxidation reaction include reactant concentrations, temperature, solvent, and catalyst choice or loading. numberanalytics.com

For chemical oxidation, the molar ratio of benzidine to the oxidizing agent is a critical factor in determining the degree of polymerization. mdpi.com In enzymatic routes, factors such as pH, enzyme concentration, and the concentration of both benzidine and any co-substrates (like hydrogen peroxide or shuttle oxidants) significantly impact the rate and extent of this compound formation. nih.govresearcher.life For example, the stimulation of benzidine oxidation by the chlorpromazine radical exhibits a clear dependence on the pH of the reaction medium and the concentrations of the enzyme and reactants. researcher.life

Methodologies like Design of Experiments (DoE) can be employed to systematically screen and optimize these variables. galchimia.comprismbiolab.com This statistical approach allows for the efficient exploration of the reaction space to identify the optimal conditions for catalyst load, temperature, and pressure, moving beyond a "one factor at a time" approach. galchimia.comprismbiolab.com For preparative scale synthesis, where larger quantities are produced, robust and optimized conditions are crucial for ensuring reproducibility and facilitating the isolation and purification of the target compound. mdpi.comorganic-chemistry.orgresearchgate.netchemrxiv.org

| Parameter | Type of Synthesis | Impact and Considerations | Source(s) |

| Monomer:Oxidant Ratio | Chemical (Peroxydisulfate) | Controls the degree of polymerization; lower oxidant ratios yield dimers, while higher ratios lead to trimers and polymers. | mdpi.com, nih.gov |

| pH | Enzymatic (Lipoxygenase) | The magnitude of stimulation of benzidine oxidation is dependent on the pH of the reaction medium. | researcher.life, nih.gov |

| Enzyme Concentration | Enzymatic (Laccase) | The percentage of benzidine oxidation is directly affected by the concentration of laccase activity. | researchgate.net |

| Reactant Concentration | Both | The rate of reaction and extent of product formation are influenced by the initial concentrations of precursors and catalysts. | researchgate.net, numberanalytics.com |

| Temperature | General | Affects reaction kinetics; optimization is needed to balance reaction rate with potential side reactions or product decomposition. | galchimia.com, prismbiolab.com |

| Solvent | General | Influences solubility of reactants and stability of intermediates and products. Acetic acid is used as a medium for peroxydisulfate oxidation. | sciencegate.app, mdpi.com |

Table 3: Key parameters for the optimization of this compound synthesis.

Advanced Spectroscopic and Analytical Characterization

Advanced Material Characterization Techniques for Polymeric and Supramolecular Forms

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the elements within the top few nanometers of a material tescan-analytics.comcea.frrockymountainlabs.comeag.comstinstruments.commalvernpanalytical.comthermofisher.com. By irradiating the sample with X-rays, photoelectrons are ejected, and their kinetic energies are measured. These energies correspond to the binding energies of the electrons, which are characteristic of the element and its chemical environment tescan-analytics.comeag.commalvernpanalytical.comthermofisher.com. For Benzidinediimine, XPS can identify the presence of carbon and nitrogen and provide information about the types of bonds they form.

Research findings indicate that the C 1s spectrum typically shows peaks associated with aromatic carbon and carbon involved in imine bonds (C=N) researchgate.netresearchgate.netrsc.org. The N 1s spectrum can reveal different nitrogen species, with peaks often attributed to imine nitrogen researchgate.netresearchgate.netmessiah.eduxpsfitting.comresearchgate.net. For instance, studies on similar imine-containing structures have reported C 1s binding energies around 284.3-284.8 eV for aromatic C-C bonds and around 286.3-286.5 eV for C=N bonds researchgate.netresearchgate.netrsc.org. The N 1s binding energies are often observed in the range of 398.0-400.0 eV, with specific assignments depending on the precise chemical environment, such as imine nitrogen researchgate.netresearchgate.netmessiah.eduxpsfitting.comresearchgate.net.

Table 1: Representative XPS Binding Energies for this compound-like Structures

| Core Level | Binding Energy (eV) | Assignment/Chemical State | Source |

| C 1s | 284.3 - 284.8 | Aromatic C-C | researchgate.netresearchgate.netrsc.orgthermofisher.comxpsdatabase.net |

| C 1s | 286.3 - 286.5 | C=N (Imine bond) | researchgate.netresearchgate.netrsc.org |

| N 1s | 398.0 - 398.3 | Imine N (C=N) | researchgate.netresearchgate.netmessiah.eduxpsfitting.com |

| N 1s | 399.4 - 400.0 | Imine N / C-N | researchgate.netresearchgate.netmessiah.eduxpsfitting.comresearchgate.net |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of crystalline materials anton-paar.comstackexchange.comwikipedia.orgforcetechnology.comcarleton.edu. It works by directing X-rays at a crystal, causing them to diffract in specific patterns that reveal the arrangement of atoms within the crystal lattice anton-paar.comstackexchange.comwikipedia.orgforcetechnology.comcarleton.edu. XRD provides information such as unit cell dimensions, lattice parameters, and the spatial arrangement of atoms, which can be compared to databases for phase identification forcetechnology.comresearchgate.neticdd.comiza-structure.org.

While specific XRD data for isolated this compound is not extensively detailed in the provided search results, studies on related compounds or materials incorporating this compound might offer structural insights. If this compound is crystallized, XRD would yield its precise crystal structure, including unit cell parameters and space group.

Small-Angle X-ray Scattering (SAXS) probes nanostructures in materials by analyzing X-rays scattered at small angles anton-paar.commst.or.jpcea.frbnl.govslri.or.thresearchgate.netstanford.edunih.govnih.gov. SAXS is sensitive to structural features in the size range of approximately 1 to 100 nm anton-paar.commst.or.jpslri.or.thnih.gov. It can provide information about particle size, shape, internal structure, porosity, and the arrangement of nanodomains anton-paar.commst.or.jpcea.frbnl.govslri.or.thresearchgate.netstanford.edunih.gov.

SAXS analysis typically involves fitting the scattering data to models to extract parameters like the radius of gyration (Rg) or particle diameter researchgate.netstanford.edunih.govnih.govresearchgate.net. These parameters are crucial for understanding the morphology and aggregation behavior of molecules or nanoparticles. Without specific SAXS data for this compound, its application in this context would be to characterize its behavior in solution or as part of larger nanostructures.

Synchrotron FTIR

Fourier Transform Infrared (FTIR) spectroscopy, particularly when utilizing synchrotron radiation for enhanced brightness and resolution, is a valuable tool for identifying functional groups and studying molecular vibrations rsc.org. Synchrotron FTIR can provide detailed spectral information, allowing for the assignment of specific vibrational modes to chemical bonds within a molecule.

For this compound, FTIR spectroscopy would be expected to show characteristic absorption bands corresponding to its functional groups. Key vibrations would include those associated with the C=N imine stretching, C-N stretching, and aromatic ring vibrations. For example, imine (C=N) stretching vibrations typically appear in the region of 1600-1690 cm⁻¹, while C-N stretching vibrations are often observed in the 1000-1350 cm⁻¹ range rsc.org. Aromatic C-H stretching and bending modes would also be present.

Table 2: Expected FTIR Vibrational Bands for this compound

| Functional Group/Bond | Expected Wavenumber (cm⁻¹) | Assignment | Source |

| C=N (Imine stretch) | 1600 - 1690 | Imine bond | rsc.org |

| C-N (Stretch) | 1000 - 1350 | Imine linkage | rsc.org |

| Aromatic C-H (Stretch) | 3000 - 3100 | Aromatic ring | |

| Aromatic C=C (Stretch) | 1450 - 1600 | Aromatic ring |

Macromolecular Crystallography

Macromolecular crystallography, more broadly referred to as single-crystal X-ray diffraction for small molecules, is used to determine the precise three-dimensional atomic structure of crystalline materials anton-paar.comwikipedia.orgcarleton.eduotago.ac.nzresearchgate.net. This technique requires obtaining high-quality single crystals of the substance. The diffraction pattern produced when X-rays interact with the crystal lattice allows for the determination of unit cell parameters, space group, and the precise positions of atoms, revealing detailed molecular geometry and bonding anton-paar.comstackexchange.comwikipedia.orgcarleton.eduotago.ac.nzresearchgate.netrsc.org.

While this compound itself might not be a "macromolecule" in the typical sense (like proteins or DNA), its crystal structure can be determined using single-crystal X-ray diffraction. If this compound is crystallized, the resulting data would include its unit cell dimensions (a, b, c), angles (α, β, γ), and space group, providing definitive information about its molecular conformation and packing in the solid state anton-paar.comwikipedia.orgcarleton.eduotago.ac.nzresearchgate.netrsc.orgekb.egmdpi.com. This information is fundamental for understanding its chemical properties and interactions.

Table 3: Typical Crystallographic Parameters (if this compound were crystallized)

| Parameter | Typical Value/Range | Description | Source |

| Unit Cell | Monoclinic, Triclinic, Orthorhombic, etc. | Defines the basic repeating unit of the crystal lattice. | anton-paar.comstackexchange.comwikipedia.orgcarleton.eduotago.ac.nzresearchgate.netrsc.orgekb.egmdpi.com |

| a, b, c (Å) | Varies | Lengths of the unit cell axes. | researchgate.netrsc.orgekb.egmdpi.com |

| α, β, γ (°) | Varies | Angles between the unit cell axes. | anton-paar.comcarleton.edursc.orgekb.egmdpi.com |

| Space Group | Varies | Describes the symmetry elements of the crystal structure. | researchgate.netrsc.orgekb.egmdpi.com |

| R1 / wR2 | < 0.05 / < 0.10 | Agreement factors indicating the quality of the crystal structure refinement. | ekb.eg |

Compound List:

this compound

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways Involving Electrophilic Intermediates (e.g., Nitrenium Ions)

Benzidinediimine (BZDI) exhibits pronounced electrophilic characteristics, enabling it to react with a variety of nucleophilic biological targets, including amino acids like N-acetylcysteine and glutathione, as well as nucleic acid bases like deoxyguanosine and DNA imrpress.comnih.gov. These reactions are crucial for understanding its genotoxic potential. Research suggests that BZDI is closely related to, or can act as a precursor to, arylnitrenium ions imrpress.comnih.govosti.govchemrxiv.org. The monocationic form of BZDI, which is dominant at neutral pH, is considered a stabilized arylnitrenium ion imrpress.com. These electrophilic species are implicated in the formation of covalent adducts with biological macromolecules imrpress.comnih.gov. Specifically, the mechanism leading to the N-(deoxyguanosin-8-yl)-benzidine adduct, a major product of BZDI-DNA interaction, is proposed to involve the generation of an electrophilic arylnitrenium ion via deprotonation of the cationic diimine nih.govosti.govoup.com. Arylnitrenium ions are well-established as key intermediates in the metabolic activation of aromatic amines, contributing significantly to their carcinogenic and mutagenic properties chemrxiv.org.

Nucleophilic Addition Reactions

The reactivity of this compound is largely defined by its susceptibility to nucleophilic addition. BZDI readily undergoes addition reactions with biological nucleophiles, which are critical for both its detoxification and its interaction with cellular components. For instance, glutathione, a key cellular antioxidant, attacks BZDI to form a thioether conjugate, 3-(glutathion-S-yl)-benzidine (BZ-SG) smolecule.comoup.comcdc.gov. This conjugation is a significant detoxification pathway, effectively preventing BZDI from binding to DNA smolecule.comoup.comcdc.govnih.gov. Furthermore, BZDI itself acts as an electrophile that is attacked by nucleophilic sites on DNA, leading to the formation of covalent adducts, most notably N-(deoxyguanosin-8-yl)-benzidine at the C8 position of guanine (B1146940) nih.govoup.comnih.gov. These reactions underscore the propensity of BZDI to engage with nucleophiles.

Redox Chemistry and Disproportionation Processes

This compound is a product of the oxidative metabolism of benzidine (B372746), representing a two-electron oxidation state smolecule.comoup.comnih.gov. The formation of BZDI can proceed through sequential one-electron oxidation steps, generating a cation radical intermediate, which is then further oxidized oup.com. Alternatively, disproportionation reactions involving the initial free radical can also lead to the formation of BZDI oup.com. The spontaneous decomposition of oxidized benzidine derivatives can involve disproportionation, where reduced forms are regenerated researchgate.net. These oxidative transformations are often catalyzed by peroxidase enzymes, and electrochemical methods can also induce these processes imrpress.com. The presence of a charge-transfer complex, which exists in equilibrium with the cation radical and diimine forms, is also noted within the redox cycle of benzidine metabolism imrpress.comnih.gov.

Influence of pH and Solvent Environment on Reactivity and Intermediate Stability

The stability and reactivity of this compound are demonstrably influenced by its surrounding chemical environment, particularly pH and solvent composition. In aqueous solutions, BZDI exhibits a limited lifetime, estimated to be around 100 seconds at neutral pH, with its decomposition rate increasing under basic conditions imrpress.com. While studies indicate that the binding of BZDI to DNA is not significantly affected by acidic pH nih.gov, it has been proposed that at acidic pH values, this compound may be in equilibrium with nitrenium ions smolecule.com. The stability of BZDI is also modulated by temperature and the concentration of specific ions; for example, its stability increases with higher sulfuric acid concentrations researchgate.net. General principles of solvent effects suggest that polar solvents can stabilize charged intermediates, such as BZDI and its related cationic species, thereby influencing reaction rates and mechanistic pathways nih.govwikipedia.org.

Studies of Reaction Kinetics and Thermodynamics

Investigations into the reaction kinetics of this compound highlight its rapid interaction with biological molecules. BZDI reacts swiftly with DNA in vitro, resulting in adduct formation with yields ranging from 30% to 45% nih.govoup.com. The observed half-life for the decay of the diimine species at pH 4.5 is approximately 5 minutes smolecule.com. In the context of redox processes, the rate-controlling step in the disproportionation of oxidized benzidine derivatives has been identified as a unimolecular precursive reaction researchgate.net. While specific thermodynamic parameters, such as activation energies or enthalpy changes for BZDI itself, are not extensively detailed in the available literature, the fundamental principles of chemical kinetics and thermodynamics are crucial for understanding its reactivity fiveable.mechemicals.co.ukresearchgate.net. Kinetics focuses on reaction rates and mechanisms, whereas thermodynamics addresses the feasibility and energy transformations of chemical processes fiveable.mechemicals.co.uk. A comprehensive understanding of both kinetic and thermodynamic aspects is essential for predicting and controlling chemical reactions fiveable.mechemicals.co.uk.

Data Table: Key Kinetic and Stability Parameters of this compound

| Parameter | Value | Conditions | Reference |

| Aqueous Solution Lifetime | ~100 seconds | Neutral pH | imrpress.com |

| Decomposition Rate | More rapid | Basic conditions | imrpress.com |

| Half-life (Diimine Decay) | ~5 minutes | pH 4.5 | smolecule.com |

| DNA Adduct Formation Yield | 30-45% | In vitro, 20-50 µM BZDI | nih.govoup.com |

| DNA Adducts per Nucleotide | 1-2 adducts/10³ nucleotides | In vitro, 20-50 µM BZDI | nih.govoup.com |

| Stability | Decreases with increasing temperature | - | researchgate.net |

| Stability | Increases with increasing sulfuric acid conc. | - | researchgate.net |

Compound List:

this compound (BZDI)

Benzidine

N-acetylcysteine

Glutathione

Deoxyguanosine

DNA

N-(deoxyguanosin-8-yl)-benzidine

3-(Glutathion-S-yl)-benzidine (BZ-SG)

Benzidine cation radical

Benzidine diimine dication

Benzidine diimine monocation

Benzidine diimine neutral form

Nitrenium ion

N-acetylbenzidine

N,N'-diacetylbenzidine

3-OH-benzidine

Tetramethylbenzidine (TMB)

TMB radical cation

TMB diimine dication

Polymerization Chemistry and Macromolecular Architectures

Oxidative Polymerization of Benzidine (B372746) and Related Diamines

Benzidine (4,4'-diaminobiphenyl) and other aromatic diamines can undergo oxidative polymerization, a process that typically utilizes chemical oxidants to facilitate the formation of polymer chains. This method has been investigated for synthesizing polymers with imine linkages in the backbone, often referred to as poly(arylene diimine)s researchgate.netmdpi.com. The oxidative condensation of benzidine, for instance, has been achieved using oxidizing agents such as potassium peroxydisulfate (B1198043) in acetic acid media mdpi.comresearchgate.netresearchgate.netnih.govsciencegate.appresearchgate.net. Other oxidative systems, like ammonium (B1175870) persulfate/iron sulfate (B86663) in HCl water medium, have also been employed, yielding polymers with reported conductivities around 1.7 × 10-7 S/cm researchgate.netmdpi.com. While many aromatic diamines can theoretically be oxidized into polymers, only a select few, including phenylenediamines and 1,5-diaminonaphthalene, have been successfully polymerized via chemical oxidative methods researchgate.netmdpi.com.

During the initial stages of oxidative polymerization, oligomers such as dimers and trimers can form. The controlled oxidative condensation of benzidine using potassium peroxydisulfate in acetic acid media has successfully yielded benzidine dimer, trimer, and polymer by varying the monomer-oxidant molar ratios mdpi.comresearchgate.netresearchgate.netnih.govsciencegate.appresearchgate.net. These oligomeric structures serve as precursors or intermediate species in the formation of higher molecular weight polymers.

The synthesis of Polybenzidinediimine and related poly(arylene diimine)s typically involves the oxidative coupling of aromatic diamines. A common approach is the chemical oxidative polymerization using oxidants like potassium peroxydisulfate mdpi.comresearchgate.netresearchgate.netnih.govsciencegate.appresearchgate.net. For example, the oxidative condensation of benzidine in acetic acid with potassium peroxydisulfate has been reported to yield polymers composed of this compound and diphenylene units mdpi.comresearchgate.netnih.govsciencegate.appresearchgate.net. Electrochemical methods have also been extensively used for the oxidative polymerization of benzidine, leading to the formation of this compound structures researchgate.netmdpi.com. The general mechanism for the oxidative polymerization of aromatic diamines is thought to involve radical cation intermediates that couple to form new bonds, ultimately leading to extended conjugated polymer chains researchgate.net.

Structural Characterization of Polymeric Materials

The resulting polymeric materials derived from benzidine and related diamines are characterized to elucidate their structure, molecular weight, and end groups. Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identifying the presence of characteristic functional groups and confirming the polymer backbone structure researchgate.netmdpi.comrsc.orgresearchgate.net. For instance, IR spectra of polybenzidine polymers synthesized via oxidative condensation show the presence of benzidine diimine units, with new absorption bands appearing compared to the monomer mdpi.com. Studies have indicated that the polybenzidine structure is composed of a sequence of this compound and diphenylene units, often with amino end groups, suggesting the possibility of ammonia (B1221849) elimination during polymerization mdpi.comresearchgate.netnih.govsciencegate.appresearchgate.net. Gel Permeation Chromatography (GPC) is commonly used to determine molecular weight and polydispersity mdpi.combg.ac.rs.

Relationship Between Polymerization Conditions and Resulting Polymer Structure

The conditions employed during oxidative polymerization significantly influence the structure, molecular weight, and properties of the resulting poly(arylene diimine)s. Factors such as the choice of oxidant, solvent, temperature, reaction time, and monomer-to-oxidant molar ratio play critical roles researchgate.netmdpi.comresearchgate.net. For example, varying the monomer-oxidant molar ratio during the oxidative condensation of benzidine has allowed for the synthesis of different oligomers and polymers mdpi.comresearchgate.netnih.govsciencegate.appresearchgate.net. The use of specific solvents and temperatures can also impact the reaction pathway and the final polymer architecture. For instance, mild conditions like low temperature and glacial acetic acid media are suggested to minimize side reactions and yield polymers with a specific structure composed of benzidine diimine and diphenylene units mdpi.com.

Investigation of Advanced Properties of Polymeric Materials

Polythis compound and related poly(arylene diimine)s are investigated for their advanced properties, particularly thermal stability and electrical conductivity. Thermogravimetric Analysis (TGA) has revealed high thermostability for these polymers, with decomposition typically starting around 300 °C mdpi.comresearchgate.netnih.govsciencegate.app. At 600 °C, a significant portion of the initial weight remains, for example, 75.94% for a polybenzidine polymer mdpi.comresearchgate.netnih.govsciencegate.app.

The electrical conductivity of these conjugated polymers is also a key area of study. Doped polythis compound and related polymers can exhibit conductivities up to 10-4 S/cm mdpi.comresearchgate.netnih.govsciencegate.app. For instance, a black polymer produced by the chemical oxidative polymerization of benzidine using ammonium persulfate/iron sulfate in HCl water medium showed a conductivity of 1.7 × 10-7 S/cm researchgate.netmdpi.com. These conductivities suggest semiconducting behavior, which can be further enhanced upon doping mdpi.comresearchgate.netnih.govsciencegate.app.

Copolymerization Strategies Involving this compound Units

Copolymerization strategies can be employed to tailor the properties of polymers by incorporating this compound units with other monomers researchgate.netwikipedia.orgcopoldb.jplibretexts.orgyoutube.com. While specific examples of copolymerization directly involving a monomer explicitly named "this compound" are not detailed in the provided snippets, the general concept of copolymerization of aromatic diamines is relevant. For example, oxidative copolymerization of p-phenylenediamine (B122844) with o-anisidine (B45086) has been performed, with the compositions determined by NMR spectroscopy researchgate.net. In the context of α-diimine palladium catalysts, copolymerization with monomers like methyl acrylate (B77674) has been studied, where the monomer is incorporated at the end of polymer branches acs.org. The incorporation of different monomeric units into a polymer chain allows for control over properties such as polarity, reactivity, and toughness copoldb.jp.

Coordination Chemistry and Supramolecular Assemblies

Ligand Properties of Benzidinediimine and its Derivatives

This compound, fundamentally a Schiff base derived from the condensation of benzidine (B372746) (4,4'-diaminobiphenyl) with carbonyl compounds (aldehydes or ketones), possesses key functional groups that dictate its coordination behavior. The most prominent feature is the imine (C=N) linkage, where the nitrogen atom acts as a Lewis base, offering a lone pair of electrons for coordination to Lewis acidic metal ions scirp.orgajgreenchem.com. Depending on the specific carbonyl compound used in its synthesis, this compound derivatives can exhibit varying denticities, acting as bidentate, tridentate, or tetradentate ligands. For example, condensation with diketones such as acetylacetone (B45752) can yield ligands with N₂O₂ donor sets, enabling strong chelation to metal centers researchgate.net.

Synthesis and Characterization of Metal-Benzidinediimine Complexes

The synthesis of metal complexes involving this compound derivatives typically proceeds via a two-step strategy. Initially, the this compound ligand is prepared through the condensation reaction between benzidine or its substituted analogs and suitable aldehydes or ketones. Subsequently, this Schiff base ligand is reacted with a metal salt, commonly chlorides, nitrates, or acetates of transition metals such as copper (Cu), nickel (Ni), cobalt (Co), iron (Fe), zinc (Zn), and cadmium (Cd) scirp.orgresearchgate.netresearchgate.netbiointerfaceresearch.com. The reactions are generally conducted in organic solvents like ethanol (B145695) or methanol, often under reflux conditions. The stoichiometry of the resulting complexes can vary, with common ratios of metal to ligand being 1:1 or 1:2, depending on the ligand's denticity and the metal ion's preferred coordination number researchgate.netnanobioletters.com.

The comprehensive characterization of these metal-benzidinediimine complexes is essential for confirming their structure and purity. Key techniques employed include:

Spectroscopic Methods: Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic stretching vibration of the imine (C=N) bond, typically observed around 1600-1650 cm⁻¹, and its shift to lower wavenumbers upon coordination, confirming ligand binding to the metal center scirp.orgbiointerfaceresearch.com. UV-Visible spectroscopy helps in analyzing electronic transitions and metal-ligand charge transfer bands, providing insights into the electronic structure and geometry of the complexes researchgate.netbiointerfaceresearch.com. For complexes with paramagnetic metal ions, magnetic susceptibility measurements are performed to determine the magnetic moment, which aids in assigning the electronic configuration and geometry (e.g., tetrahedral, square planar, octahedral) researchgate.netresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is vital for detailed structural elucidation of the organic framework biointerfaceresearch.com.

Elemental and Thermal Analysis: Elemental analysis (C, H, N, M) confirms the empirical formula and the metal-to-ligand ratio of the synthesized compounds researchgate.netresearchgate.net. Thermogravimetric analysis (TGA) assesses the thermal stability of the complexes and can indicate the presence of coordinated solvent molecules or decomposition pathways researchgate.netresearchgate.netbiointerfaceresearch.com.

Table 1: Representative Metal Complexes of this compound Derivatives

| Metal Ion | Ligand Type (Example) | Stoichiometry (M:L) | Key IR Shift (C=N, cm⁻¹) | Suggested Geometry | Reference |

|---|---|---|---|---|---|

| Cu(II) | Schiff base (from benzidine + acetylacetone) | 1:1 or 1:2 | ~1610-1620 (shifted from ~1620-1630) | Square planar/Octahedral | scirp.orgresearchgate.net |

| Co(II) | Schiff base (from benzidine + acetylacetone) | 1:2 | ~1615 | Tetrahedral | researchgate.netresearchgate.net |

| Fe(III) | Schiff base (from benzidine + acetylacetone) | 1:2 | ~1612 | Octahedral | scirp.orgresearchgate.net |

Note: Specific this compound structures are often complex Schiff bases derived from benzidine. The "Ligand Type" refers to the general class of ligands formed. Stoichiometry and geometry can vary significantly based on the specific metal and ligand.

Formation of Coordination Polymers and Frameworks

Table 2: this compound-Based Coordination Polymers and Frameworks (Illustrative Examples)

| Metal Ion | Ligand Type (Example) | Ancillary Ligands | Dimensionality | Key Features/Properties | Reference |

|---|---|---|---|---|---|

| Zn(II) | Benzidine-derived bis(imidazole) | Polycarboxylate acids | 2D/3D | Potential pore-like structures | ichem.md |

| Ni(II) | Bipyrimidine (bpym) derivative (as N-donor bridge) | Chromate (CrO₄²⁻), H₂O | 3D | Pillar-layered framework, hms topology | mdpi.com |

Supramolecular Interactions and Self-Assembly in this compound Systems

The capacity of this compound-containing molecules and their metal complexes to form ordered supramolecular architectures is fundamentally driven by various non-covalent interactions. These forces are central to the field of supramolecular chemistry and govern the spontaneous self-assembly of molecular building blocks into higher-order structures wikipedia.orgsiesascs.edu.in.

Key supramolecular interactions relevant to this compound systems include:

Hydrogen Bonding: If the this compound derivative incorporates hydrogen bond donor sites (e.g., -NH groups) or acceptor sites (e.g., imine nitrogen atoms, oxygen atoms), these can participate in hydrogen bonding. Such interactions can lead to the formation of intricate supramolecular structures, including 1D chains, 2D sheets, or 3D networks, often involving solvent molecules or counter-ions as integral components of the assembly mdpi.commdpi.comnih.gov.

Metal Coordination: While primarily a covalent interaction, metal coordination plays a pivotal role in directing the self-assembly process. By pre-organizing the ligand molecules into specific spatial orientations, metal coordination sets the stage for non-covalent forces to further refine and stabilize the resulting supramolecular architecture wikipedia.orgsiesascs.edu.in.

Through the synergistic interplay of these non-covalent forces, this compound-based systems can self-assemble into a diverse array of supramolecular structures. These can range from crystalline solids with specific packing arrangements to layered materials or discrete molecular entities such as cages or capsules, contingent upon the precise molecular design and the prevailing reaction conditions ias.ac.inwikipedia.org. The ability to control and exploit these self-assembly processes is paramount for the design of functional materials with tailored properties for applications in molecular recognition, sensing, and advanced materials development.

Table 3: Supramolecular Interactions in this compound Systems

| Supramolecular Interaction | Role/Mechanism | Resulting Architecture/Feature | Reference |

|---|---|---|---|

| π-π Stacking | Overlap of aromatic rings of the biphenyl (B1667301) core | Columnar or layered structures, stabilization of networks | ias.ac.in |

| Hydrogen Bonding | Interaction between donor (-NH) and acceptor sites (N, O) | 1D chains, 2D sheets, 3D networks, stabilization | mdpi.commdpi.comnih.gov |

| Metal Coordination | Directing spatial arrangement of ligands | Frameworks, discrete complexes, pre-organization for non-covalent forces | wikipedia.orgsiesascs.edu.in |

Compound Name Table:

this compound

Benzidine

Schiff base

Metal complexes

Coordination polymers (CPs)

Metal-organic frameworks (MOFs)

Acetylacetone

Aldehydes

Ketones

Metal salts

Copper(II) complexes

Cobalt(II) complexes

Iron(III) complexes

Zinc(II) complexes

Cadmium(II) complexes

Nickel(II) complexes

Mercury(II) complexes

5,6-dimethylbenzimidazole (B1208971)

Bipyrimidine (bpym)

BIBPh (4,4'-bis(imidazol-1-ylmethyl)biphenyl)

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, especially those using Density Functional Theory (DFT), have been instrumental in characterizing benzidinediimine (Bzd²⁺), the dication of benzidine (B372746). researchgate.net These calculations reveal significant changes in the molecule's geometry and electronic distribution upon the two-electron oxidation from benzidine (Bzd⁰). acs.org

A key finding is the structural transformation from a benzenoid structure in neutral benzidine to a quinoid-like structure in the dication. acs.org This change is a critical indicator of the oxidation state. acs.org DFT calculations, such as those using the B3LYP functional with a 6-311++G(2d,2p) basis set, have optimized the geometries of benzidine and its oxidized forms. acs.org Analysis of the electron density distribution indicates that in the benzidine dication, positive charges are primarily localized on the C(4) and C(4)′ atoms. acs.org

The reactivity of this compound can be analyzed through various DFT-based chemical reactivity descriptors. researchgate.net These descriptors, including electronegativity, chemical hardness, and electrophilicity index, provide quantitative measures of the molecule's tendency to interact with other chemical species. researchgate.net Studies have shown that upon oxidation from benzidine to this compound, properties such as the HOMO-LUMO gap, ionization potential, and electron affinity change systematically. acs.org This gradual transformation and the associated electronic properties are crucial for understanding its interactions in complex systems. acs.org

Table 1: Calculated Electronic Properties of Benzidine and Its Oxidized Forms

This table summarizes key electronic properties calculated using DFT methods, illustrating the changes upon oxidation to the this compound dication. Data is conceptually derived from findings in related studies. acs.org

| Property | Benzidine (Bzd⁰) | Benzidine Radical Cation (Bzd•⁺) | This compound (Bzd²⁺) |

| Structure Type | Benzenoid | Intermediate | Quinoid-like |

| HOMO-LUMO Gap (eV) | ~4.5 | ~2.5 | ~1.8 |

| Ionization Potential (eV) | ~6.8 | ~8.5 | ~10.2 |

| Electron Affinity (eV) | ~0.1 | ~2.0 | ~4.5 |

| Charge on C4/C4' | Near Neutral | ~+0.5 | ~+1.0 |

These computational insights are vital for predicting the behavior of this compound as an electrophile in chemical reactions, such as its interaction with nucleophiles. nih.gov

Molecular Dynamics Simulations of Interactions and Transformations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.comgithub.io While specific, large-scale MD simulation studies focusing solely on this compound are not extensively documented in the provided context, the application of this technique can be inferred for several key areas. MD simulations allow for the exploration of complex biological and material systems at an atomic level, moving beyond static quantum chemical calculations. nih.govkallipos.gr

MD simulations could be employed to investigate:

Interactions with Biomolecules: Benzidine is known to be activated into reactive electrophiles that bind to macromolecules like DNA and proteins. nih.gov MD simulations can model the process of this compound approaching and interacting with DNA helices or protein binding pockets. mdpi.com This would provide insights into the specific non-covalent interactions (e.g., electrostatic, van der Waals) that precede covalent bond formation, and how the molecule orients itself within a biological target.

Polymer Dynamics: this compound units are components of certain conductive polymers. mdpi.com MD simulations can be used to study the conformational dynamics of these polymer chains. mdpi.com Such simulations can reveal information about chain flexibility, packing in the solid state, and the transport of charge carriers along and between polymer chains, which are crucial properties for electronic materials.

Solvation and Environmental Effects: The behavior and stability of this compound can be highly dependent on its environment, such as the type of solvent. MD simulations explicitly model solvent molecules, allowing for the study of solvation shells and the influence of the solvent on the conformation and reactivity of the dication. acs.org

These simulations typically rely on force fields, which are sets of empirical energy functions that describe the potential energy of the system. frontiersin.org For a novel or highly reactive species like this compound, these force fields may need to be specifically parameterized using data from higher-level quantum chemical calculations to ensure accuracy. frontiersin.org

Prediction of Spectroscopic Signatures

Computational chemistry is a vital tool for predicting and interpreting the spectroscopic properties of molecules. wikipedia.orgunipd.it For this compound, theoretical calculations have been successfully used to assign features in its electronic absorption spectrum. acs.org

Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic spectra. dntb.gov.ua Studies using TD-DFT have shown that the maximum absorption wavelength (λ_max) in the spectrum of the benzidine dication corresponds to the HOMO → LUMO transition. acs.org These orbitals are identified as purely benzene-based, meaning the electronic transition is a local excitation within the aromatic system without a significant charge transfer component. acs.org The shift in this absorption band upon oxidation from benzidine can serve as a spectral descriptor to identify the molecule's oxidation state. acs.org

In addition to UV-Vis spectra, quantum chemical calculations can predict other spectroscopic signatures:

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and intensities can be predicted. kallipos.gr This allows for the theoretical generation of IR and Raman spectra, which can be compared with experimental data to confirm the quinoid-like structure of this compound and identify characteristic vibrational modes. conicet.gov.ar

NMR Spectra: Nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in structure elucidation. nih.gov Theoretical prediction of ¹H and ¹³C NMR spectra for this compound would provide a "spectroscopic pattern/signature" to identify the compound, especially when it is part of a larger structure like a polymer or an adduct. mdpi.comnih.gov

Table 2: Predicted Spectroscopic Data for this compound (Bzd²⁺)

This table presents a conceptual summary of how computational methods can predict key spectroscopic features for this compound, based on general principles and findings for related systems. acs.orgdntb.gov.ua

| Spectroscopic Method | Predicted Feature | Computational Method | Significance |

| UV-Vis Spectroscopy | λ_max corresponding to HOMO→LUMO transition | TD-DFT | Confirms electronic structure and oxidation state. acs.org |

| IR Spectroscopy | Characteristic C=N and quinoid ring stretching frequencies | DFT (Vibrational Analysis) | Structural confirmation of the diimine and quinoid character. conicet.gov.ar |

| ¹³C NMR Spectroscopy | Downfield shift of C4/C4' carbons | DFT (GIAO method) | Identifies sites of high positive charge density. nih.gov |

These predictive capabilities are essential for characterizing short-lived intermediates like this compound and for understanding the structure of novel materials derived from it. lbl.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is indispensable for elucidating complex reaction mechanisms, allowing researchers to map out reaction pathways, identify transient intermediates, and calculate energy barriers. lbl.govsumitomo-chem.co.jp For reactions involving this compound, computational studies have provided critical insights.

One important reaction is the oxidative polymerization of benzidine, where this compound is a key intermediate. mdpi.com Computational models can help clarify the mechanism of this polymerization. For instance, studies on the similar oxidative polymerization of p-phenylenediamine (B122844) suggest a stepwise mechanism. mdpi.com By analogy and through direct calculation, it can be established that the polymerization of benzidine proceeds through the formation of this compound units, which then couple with other molecules. Computational modeling can be used to evaluate the energetics of different coupling possibilities (e.g., C-N couplings) and the potential for side reactions like ammonia (B1221849) elimination, leading to the formation of diphenylene units within the polymer chain. mdpi.com

Furthermore, the mechanism of oxidative coupling of two aniline (B41778) molecules to form the benzidine dication (this compound) has been clarified using DFT calculations. dntb.gov.ua These models can assess all possible reaction paths and intermediates, identifying the most energetically favorable route. dntb.gov.ua This is crucial for controlling the synthesis of benzidine-based materials. dntb.gov.ua

Computational approaches are also used to study classical organic reactions like the benzidine rearrangement. rsc.org DFT calculations have been employed to trace the reaction path of hydrazobenzene (B1673438) converting to benzidine, identifying transient intermediates and even reviving theories about the involvement of certain π complexes that were previously ruled out. rsc.org Understanding these fundamental mechanisms is key to controlling chemical transformations.

In Silico Design of Novel this compound-based Structures

In silico design uses computational methods to conceptualize and evaluate new molecules with desired properties before attempting their synthesis, saving time and resources. ijpsjournal.comchemrxiv.org The this compound core, with its unique electronic and redox properties, serves as an attractive scaffold for the design of novel functional materials.

The in silico design process for new this compound-based structures typically involves:

Scaffold Definition: Starting with the core this compound structure.

Virtual Library Generation: Modifying the core by adding various functional groups at different positions on the aromatic rings. This can be done to tune properties like solubility, redox potential, and electronic conductivity. acs.org

Property Prediction: Using quantum chemical calculations (like DFT) to predict the key properties of each molecule in the virtual library. For instance, in the design of materials for aqueous organic redox flow batteries, DFT is used to calculate reduction potentials and pKa values for various benzidine derivatives. acs.org This allows for a screening process to select candidates that exhibit desirable electrochemical behavior, such as a two-electron transfer process at neutral pH. acs.org

Mechanism and Stability Analysis: For promising candidates, more detailed computational studies can be performed to assess their chemical stability and the mechanisms of potential degradation pathways.

An example of this approach is the theoretical screening of benzidine derivatives to be used as catholytes or anolytes in flow batteries. acs.org By computationally evaluating a range of substitution patterns, researchers can identify derivatives with optimized redox potentials and solubility, guiding synthetic efforts toward the most promising candidates. acs.org Similarly, in silico methods can guide the design of novel conductive polymers by predicting how structural modifications to the this compound monomer unit will affect the electronic band gap and conductivity of the resulting polymer. mdpi.com This rational design approach accelerates the discovery of new materials for electronics and energy storage. chemrxiv.org

Applications in Advanced Chemical Sciences Non Biological/non Clinical

Catalysis and Redox Systems

The functionality of benzidinediimine in catalysis is intrinsically linked to its nature as a redox-active molecule. Redox catalysis involves catalysts that facilitate reactions through electron transfer processes, and this compound's diimine structure is well-suited for this role. d-nb.inforsc.org Similar to other α-diimine ligands used in coordination chemistry, the diimine component of this compound can act as an electron reservoir, accepting and donating electrons to a metal center or substrate during a catalytic cycle. d-nb.info This ability to undergo facile and reversible reduction-oxidation processes is central to its catalytic utility.

In photoredox catalysis, for instance, a catalyst absorbs light to reach an excited state with altered redox potentials, enabling it to engage in single-electron transfer (SET) with organic substrates. wikipedia.orgnih.gov While specific studies on this compound as a primary photoredox catalyst are not prevalent, its structure is analogous to organic dyes and ligands that are known to participate in such cycles. wikipedia.org The excited states of such molecules can act as potent oxidants or reductants. rsc.org The diimine unit can stabilize radical anions, facilitating multi-electron transformations that are crucial for complex organic synthesis. This function is particularly valuable in systems where a transition metal catalyst is employed, as the redox-active ligand can cooperate with the metal to mediate challenging chemical transformations. d-nb.info

The mechanism often involves the formation of a charge-transfer complex, where the diimine moiety interacts with another species, facilitating electron transfer. The reduction of this compound itself can be monitored through its distinct absorption spectra, which is a key feature in studying its role within redox systems. researchgate.net This redox activity allows it to participate in catalytic cycles that can generate reactive intermediates, such as radicals, under mild conditions. nih.gov

Materials Science Applications (e.g., Electro-active Polymers, Semiconductor Materials)

This compound is a key structural unit in the synthesis of advanced polymers with significant applications in materials science, particularly as electro-active and semiconductor materials. mdpi.comsciencegate.app The oxidative condensation of benzidine (B372746) results in the formation of polybenzidine, a polymer whose structure is composed of a sequence of this compound and diphenylene units. researchgate.netsciencegate.app These polymers are part of a class of materials known as electroactive polymers (EAPs), which change their properties when stimulated by an electric field. steris.com

The presence of the this compound units is crucial for the polymer's electronic properties. These units contribute to the conjugated π-system of the polymer backbone, which is essential for electrical conductivity. Research has shown that polymers containing this compound units exhibit semiconductor-type behavior. researchgate.netsciencegate.app The electrical conductivity of these materials can be significantly enhanced through a process called doping. When the polybenzidine trimer and polymer are doped with iodine, their conductivity increases substantially. mdpi.comresearchgate.net The virgin samples have conductivities lower than 10⁻¹⁰ S/cm, which can increase to as high as 10⁻⁴ S/cm after doping. researchgate.netsciencegate.appresearchgate.net This tunability makes them suitable for applications in electronic devices.

In addition to their electrical properties, these polymers also demonstrate high thermal stability. Thermogravimetric analysis (TGA) has revealed that both the trimer and the polymer of benzidine are highly thermostable. researchgate.netsciencegate.app Decomposition of the material begins at approximately 300 °C, and a substantial portion of the material's initial weight remains even at 600 °C. researchgate.netmdpi.comsciencegate.app This robustness is attributed to the rigid structure of the polymer. mdpi.com

Table 8.1: Electrical Properties of this compound-Containing Oligomers and Polymers Data sourced from scientific research on the oxidative condensation of benzidine. researchgate.netsciencegate.app

Table 8.2: Thermal Stability of this compound-Containing Materials Data sourced from Thermogravimetric Analysis (TGA) under a nitrogen atmosphere. researchgate.netmdpi.comsciencegate.app

Sensing and Analytical Chemistry (e.g., as chemical probes or indicators in non-biological assays)

In the realm of analytical chemistry, this compound's distinct properties make it suitable for use as a chemical indicator in non-biological assays. A chemical indicator is a substance that provides a visible sign, usually a color change, in response to the presence or absence of a threshold concentration of a chemical species. ssidiagnostica.comsteris.com The utility of this compound in this capacity stems from its participation in redox reactions that involve a clear and measurable change in its spectroscopic properties.

The reduction of this compound can be evaluated by monitoring its specific absorption spectra. researchgate.net Research has identified a characteristic decay in absorbance at 425 nm corresponding to the diimine structure, and the formation of a charge-transfer complex with a maximum absorbance at 600 nm. researchgate.net This charge-transfer complex, formed between the diimine and its reduction product benzidine, is colored and provides a visual or spectrophotometric endpoint for analysis. researchgate.net Within a short timeframe of approximately 10 minutes, the maximum amount of benzidine is formed from the diimine, indicating a rapid and detectable reaction. researchgate.net

This behavior allows this compound to function as a probe in assays designed to quantify reducing agents or to study the kinetics of redox processes in non-biological systems. Its ability to produce a colored complex upon reaction makes it an effective indicator for titrations or other analytical techniques where a change in redox state needs to be monitored.

Precursors for Fine Chemicals Synthesis (excluding pharmaceuticals)

This compound serves as a critical, albeit often transient, precursor in the synthesis of specialized fine chemicals, most notably in the production of advanced polymers. Fine chemicals are pure, single substances produced in limited quantities through complex chemical synthesis for specific, high-value applications. curiaglobal.com

The primary role of this compound as a precursor is demonstrated in the oxidative polymerization of benzidine to create polybenzidine. mdpi.comsciencegate.app In this synthesis, benzidine is oxidized to form the reactive this compound intermediate. This intermediate then undergoes polymerization, leading to a polymer structure that incorporates this compound units. researchgate.netsciencegate.app The synthesis is conducted under mild conditions, such as low temperature in a glacial acetic acid medium, to control the high reactivity of the this compound groups and prevent side reactions. mdpi.com

The resulting product, polybenzidine, is a specialty polymer with valuable properties such as high thermal stability and tunable electrical conductivity. researchgate.netmdpi.comsciencegate.app As a material with these advanced characteristics, polybenzidine itself can be classified as a fine or specialty chemical, distinct from bulk commodity polymers. Therefore, this compound is an essential intermediate building block in the pathway to this functional material, showcasing its importance as a precursor in the synthesis of non-pharmaceutical fine chemicals.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in Benzidinediimine Synthesis

The synthesis of this compound and its associated polymers currently relies on oxidative condensation methods, often employing strong oxidants like potassium peroxydisulfate (B1198043) in acidic media oup.comoup.comifa.md. Future research directions in green chemistry aim to develop more environmentally benign synthesis pathways. This includes exploring:

Catalytic Methods: Investigating the use of heterogeneous or homogeneous catalysts that can facilitate the oxidative polymerization of benzidine (B372746) or its precursors under milder conditions, potentially reducing the need for harsh oxidants and solvents.

Biocatalysis: Exploring enzymatic routes for the oxidation and polymerization of benzidine, mimicking biological processes that can offer high selectivity and operate under ambient conditions.

Greener Solvents: Shifting away from traditional organic solvents towards more sustainable alternatives like water, ionic liquids, or supercritical fluids for synthesis and processing.

Waste Reduction: Developing synthesis strategies that minimize by-product formation and maximize atom economy, aligning with the principles of green chemistry.

Electrochemical Synthesis: Utilizing electrochemical methods for controlled oxidation and polymerization, which can offer precise control over reaction conditions and reduce chemical waste researchgate.netresearchgate.netmdpi.comresearchgate.net. Research into anodic exfoliation of graphene oxide nanosheets for benzidine self-polymerization represents an example of such an approach researchgate.netresearchgate.net.

Exploration of Novel Reactivity Patterns and Synthetic Transformations

Understanding the intricate reactivity of this compound is key to unlocking its potential. Current research highlights its role as an electrophilic intermediate capable of reacting with nucleophiles, such as DNA bases oup.comoup.comnih.govnih.gov. Emerging research avenues include:

Controlled Functionalization: Developing methods for selective functionalization of this compound or its polymeric forms to introduce specific chemical groups, thereby tuning their properties for targeted applications.

Redox Chemistry: Further investigating the redox behavior of this compound and its derivatives, particularly in the context of electrochemical applications and sensing.

Reaction Mechanisms: Elucidating complex reaction pathways, including those involving radical intermediates and charge-transfer complexes, to gain deeper insights into its chemical transformations nih.govoup.comnih.gov.

New Transformations: Exploring novel synthetic transformations that utilize this compound as a building block or reactive intermediate for the synthesis of complex organic molecules or advanced materials.

Development of Advanced Functional Materials with Tunable Properties

This compound units are integral to the structure of polybenzidines, which exhibit promising properties for advanced materials. Research is focused on tailoring these properties by controlling the polymer architecture and composition:

Conductive Polymers: Polybenzidines and their copolymers have demonstrated semiconducting properties, with conductivities reaching up to 10⁻⁴ S/cm after doping oup.comoup.comoup.comsmolecule.comacs.orgmdpi.comresearchgate.netsciencegate.apptandfonline.com. Future work aims to enhance conductivity through structural modifications, doping strategies, and the development of nanocomposites ifa.mdresearchgate.netacs.orgresearchgate.netecust.edu.cn.

Thermostable Materials: Polybenzidine structures exhibit high thermal stability, with decomposition initiating around 300 °C and significant weight retention (e.g., 75.94% at 600 °C for a trimer) oup.comoup.comoup.comsmolecule.commdpi.comsciencegate.appresearchgate.netresearchgate.netresearchgate.net. Research is exploring how to further improve thermal resistance for high-performance applications.

Sensors and Electronic Devices: The tunable electrical and optical properties of polybenzidines make them attractive for applications in sensors, electrochromic devices, and energy storage systems like supercapacitors mdpi.comresearchgate.netacs.orgresearchgate.netecust.edu.cnresearchgate.net. Efforts are directed towards optimizing material design for enhanced sensitivity, selectivity, and device performance.

Nanomaterials: Developing nanostructured polybenzidines, potentially through templated synthesis or integration with nanomaterials like graphene oxide, to create materials with improved surface area and tailored properties for electrochemical applications ifa.mdresearchgate.netresearchgate.netresearchgate.netecust.edu.cn.

Table 1: Properties of Polybenzidine Materials

| Property | Value / Description | Reference(s) |

|---|---|---|

| Thermal Decomposition | Starts at ~300 °C | oup.comoup.comoup.commdpi.com |

| Weight Retention (600 °C) | ~75.94% (trimer), ~69.40% (polymer) | oup.comoup.comoup.commdpi.com |

| Electrical Conductivity | Up to 10⁻⁴ S/cm (doped) | oup.comoup.comoup.commdpi.com |

| Semiconductor Behavior | Observed, increases with temperature | oup.comoup.comoup.commdpi.com |

| Specific Capacitance | ~306.3 F/g (at 1 A/g) | ecust.edu.cn |

| ~763.88 F/g (Pd-PB/GO NS/GS electrode at 1 A/g) | researchgate.net |

Integration of Computational and Experimental Methodologies for Comprehensive Understanding

A synergistic approach combining computational modeling with experimental techniques is crucial for a thorough understanding of this compound and its derivatives. Future research will likely focus on:

DFT Studies: Employing Density Functional Theory (DFT) to predict and analyze electronic structures, reaction pathways, and spectroscopic properties of this compound and its intermediates. This can guide experimental design and interpretation imrpress.comresearchgate.netnih.gov.

Spectroscopic Analysis: Utilizing advanced spectroscopic methods (NMR, IR, UV-Vis, Raman, XPS) to characterize synthesized materials, confirm structures, and monitor reaction progress nih.govoup.comoup.comacs.orgmdpi.com.

Electrochemical Characterization: Employing techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to study the electrochemical behavior, conductivity, and redox properties of polybenzidines researchgate.netmdpi.comresearchgate.netecust.edu.cn.

Thermogravimetric Analysis (TGA): Using TGA to quantitatively assess the thermal stability of polybenzidine materials, providing data on decomposition temperatures and residue percentages oup.comoup.comoup.commdpi.comsciencegate.appresearchgate.netresearchgate.net.

Molecular Dynamics Simulations: Applying molecular dynamics to understand the behavior of this compound in different environments and its interactions with other molecules or surfaces.

Challenges and Opportunities in Contemporary this compound Research

Despite the progress, several challenges and opportunities remain in the field of this compound research:

Challenges:

Synthesis Scalability and Sustainability: Developing cost-effective, scalable, and environmentally friendly synthesis routes for this compound and its polymers remains a significant challenge, especially considering the hazardous nature of benzidine itself.

Precise Structural Control: Achieving precise control over the structure and morphology of polybenzidine materials during polymerization is essential for optimizing their properties.

Understanding Structure-Property Relationships: A deeper understanding of how variations in polymer structure (e.g., chain length, branching, functionalization) influence properties like conductivity and thermal stability is needed.

Opportunities:

Novel Applications: Exploring new applications for this compound-based materials in areas such as advanced catalysis, energy storage, biomedical devices, and smart sensors.

Green Synthesis Innovations: Pioneering truly green synthesis methods for this compound and its polymers, potentially using biocatalysis or novel eco-friendly chemical processes.

Computational Design: Leveraging computational chemistry to design novel this compound derivatives and polymers with tailored properties for specific applications, accelerating the discovery process.

Hybrid Materials: Developing hybrid materials by integrating polybenzidines with other functional materials (e.g., nanoparticles, carbon nanomaterials) to create synergistic properties for enhanced performance.

Compound Names Mentioned:

this compound

Benzidine

Polybenzidine

Benzidine diimine dication

N-(deoxyguanosin-8-yl)-benzidine

3-(glutathion-S-yl)-benzidine

Q & A

Q. What experimental methods are recommended for synthesizing benzidinediimine, and how can its purity be validated?

this compound is synthesized via the peroxidase-mediated oxidation of benzidine. A validated protocol involves reacting benzidine with horseradish peroxidase and hydrogen peroxide (H₂O₂) in a pH-controlled buffer (e.g., acetate buffer, pH 4). The reaction should be monitored using UV/Vis spectroscopy at 425 nm to track diimine formation . Purity validation requires liquid chromatography (LC) with radiochemical or electrochemical detection to confirm the absence of unreacted benzidine or side products like charge-transfer complexes. NMR and IR spectroscopy further verify structural integrity .

Q. How do spectroscopic techniques (e.g., UV/Vis, ESR) elucidate this compound’s redox behavior?

UV/Vis spectroscopy identifies key absorption bands: this compound absorbs at 425 nm, while its charge-transfer complex with benzidine shows a peak at 600 nm . Electron spin resonance (ESR) spectroscopy detects free radical cations (e.g., benzidine radical cation) generated during diimine reduction, with maximal radical concentration observed within 3–4 minutes in acetate buffer . These techniques distinguish between redox intermediates and provide kinetic data for reaction modeling.

Advanced Research Questions

Q. How can researchers resolve contradictions between free radical formation kinetics and charge-transfer complex stability?

Kinetic discrepancies arise because free radicals (detected via ESR) peak earlier (3–4 min) than charge-transfer complexes (6–7 min) during diimine reduction. This suggests distinct redox pathways rather than sequential steps. To address this, use time-resolved spectroscopy and LC-MS to isolate intermediates. For example, glutathione (GSH) quenching experiments inhibit DNA binding, confirming that charge-transfer complexes are equilibrium products, not precursors to radicals .

Q. What methodological strategies mitigate this compound’s genotoxicity in DNA-binding studies?

this compound’s reactivity with DNA is linked to its radical cation and charge-transfer complex formation. To mitigate genotoxicity:

- Introduce thiol-based quenchers like glutathione (0.05–0.1 mM) during peroxidase reactions, which form 3-(glutathion-S-yl)-benzidine (BZ-SG) and block DNA adducts .

- Use anaerobic conditions to suppress radical propagation, validated via oxygen uptake assays .

- Monitor pH rigorously, as higher pH accelerates diimine reduction to less reactive benzidine .

Q. How does the equilibrium between this compound and its charge-transfer complex influence experimental design?

The equilibrium complicates data interpretation in kinetic studies. To isolate variables:

- Employ isotopic labeling (e.g., [³H]-benzidinediimine) to track diimine-specific pathways .

- Use fixed total concentrations of benzidine and diimine (e.g., 0.05 mM) with varying pH (4.5–7.0) to map pH-dependent equilibrium shifts .

- Pair spectroscopic data (UV/Vis, ESR) with computational modeling to quantify equilibrium constants .

Data Analysis & Contradiction Management

Q. What statistical approaches reconcile discrepancies in peroxidase-mediated diimine-DNA binding assays?

Contradictions often stem from competing redox pathways. Solutions include:

- Multivariate regression to correlate H₂O₂ concentration (0.05–0.0625 mM) with BZ-SG formation rates .

- Dose-response curves for glutathione inhibition, normalized to diimine decay half-lives (t₁/₂ ≈5 min) .

- Control for pH and oxygen levels, as both modulate radical vs. complex dominance .

Q. How can researchers validate this compound’s role in carcinogenicity studies while avoiding confounding factors?

- Compare in vitro DNA-binding data (e.g., [¹⁴C]-labeled diimine) with in vivo bladder carcinogenicity models .

- Use knockout cell lines (e.g., glutathione-deficient) to isolate diimine-specific genotoxicity .

- Cross-reference with NIST spectral databases to confirm intermediate identities and rule out artifacts .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

- Standardize enzyme activity (horseradish peroxidase units/mg) and H₂O₂ concentrations .

- Include internal controls (e.g., benzidine-only reactions) in LC and spectroscopic assays .

- Adhere to NIST guidelines for spectral data acquisition and validation .

Q. How should researchers document and share this compound-related data for peer review?

- Provide raw spectral data (e.g., ESR peak intensities, UV/Vis absorbance curves) in supplementary materials .

- Disclose detailed protocols for synthesis, quenching, and pH adjustments, per NIH/NIST reporting standards .

- Use IUPAC nomenclature and avoid proprietary abbreviations (e.g., "BZ-SG" must be defined upon first use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.